Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide
Description
Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide is a chemical compound with the molecular formula C14H13IN2O2 and a molecular weight of 368.17 g/mol . This compound is known for its unique structure, which includes a pyridinium ring substituted with a methyl group and a nitrophenyl ethenyl group. It is commonly used in various scientific research applications due to its interesting chemical properties and reactivity.
Properties
IUPAC Name |
1-methyl-4-[(E)-2-(4-nitrophenyl)ethenyl]pyridin-1-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N2O2.HI/c1-15-10-8-13(9-11-15)3-2-12-4-6-14(7-5-12)16(17)18;/h2-11H,1H3;1H/q+1;/p-1/b3-2+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVGUFHLMZPMDA-SQQVDAMQSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-].[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-].[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide typically involves the reaction of 4-nitrobenzaldehyde with 1-methylpyridinium iodide under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridinium salts, amino derivatives, and other functionalized compounds .
Scientific Research Applications
Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide involves its interaction with various molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The pyridinium ring can also participate in electron transfer processes, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 1-methyl-4-[(1E)-2-(4-chlorophenyl)ethenyl]-, iodide
- Pyridinium, 1-methyl-4-[(1E)-2-(4-methoxyphenyl)ethenyl]-, iodide
- Pyridinium, 1-methyl-4-[(1E)-2-(4-aminophenyl)ethenyl]-, iodide
Uniqueness
Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. The nitro group can participate in various redox reactions, making this compound particularly useful in studies involving electron transfer and oxidative stress .
Biological Activity
Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide (CAS Number: 25565-20-2) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Overview
- Molecular Formula : C14H13N2O2I
- Molecular Weight : 368.17 g/mol
- IUPAC Name : 1-methyl-4-[(E)-2-(4-nitrophenyl)ethenyl]pyridin-1-ium; iodide
Pyridinium compounds, including this iodide, exhibit a variety of biological activities due to their structural diversity. The mechanisms through which they exert their effects include:
- Antimicrobial Activity : Pyridinium salts have been noted for their ability to disrupt microbial cell membranes, leading to cell lysis.
- Anticancer Properties : Research indicates that these compounds can induce apoptosis in cancer cells by affecting various signaling pathways.
- Anti-cholinesterase Activity : Some pyridinium derivatives inhibit acetylcholinesterase, which is beneficial in treating neurodegenerative diseases.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens:
| Pathogen Type | Activity Level | Reference |
|---|---|---|
| Bacteria (e.g., E. coli) | Moderate | |
| Fungi (e.g., Candida spp.) | High | |
| Viruses (e.g., HCV) | Potential |
Anticancer Activity
Studies have demonstrated that this compound can inhibit the growth of several cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | |
| MCF7 (breast cancer) | 3.5 | |
| A549 (lung cancer) | 4.2 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of pyridinium iodide against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load with an MIC value of 32 µg/mL against E. coli, demonstrating its potential as a therapeutic agent in infectious diseases.
- Cancer Research : In vitro assays revealed that the compound induced apoptosis in HeLa cells through the activation of caspase pathways. The study highlighted its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo.
Q & A
Q. What experimental methods are recommended for determining the crystal structure of this compound?
The crystal structure can be resolved using single-crystal X-ray diffraction (SCXRD). Data collection typically employs a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion . Structure refinement is performed using the SHELX suite (e.g., SHELXL for least-squares refinement), with hydrogen atoms treated via constrained or independent refinement based on electron density maps . Key parameters include triclinic symmetry (space group P1), unit cell dimensions (a, b, c, α, β, γ), and anisotropic displacement parameters for non-H atoms .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- UV-Vis Spectroscopy : To analyze π→π* electronic transitions in the conjugated ethenyl and nitro groups. Compare absorption maxima with methoxy/hydroxy analogues to assess substituent effects .
- IR Spectroscopy : Identify functional groups (e.g., C=C, C≡N, NO2 stretching) and hydrogen bonding interactions (O–H⋯O, C–H⋯I) .
- NMR Spectroscopy : Confirm molecular structure (e.g., E-isomer geometry via coupling constants) and monitor synthetic intermediates .
Q. How is the compound synthesized, and what purification steps are critical?
Synthesis involves a condensation reaction between 1-methyl-4-picolinium iodide and 4-nitrobenzaldehyde in the presence of a base (e.g., piperidine) under reflux in a polar solvent (e.g., ethanol/water) . Purification requires recrystallization from hot ethanol to remove unreacted aldehydes or side products. Yield optimization depends on stoichiometric ratios and reaction time .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bond angles or torsion angles across structural studies?
Contradictions may arise from differences in temperature, refinement algorithms, or hydrogen bonding networks. For example:
- Compare torsion angles (e.g., Cmethyl–O–C–C) with structurally similar compounds like 1-methyl-4-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]pyridinium salts, where deviations from planarity are influenced by steric or electronic effects .
- Use statistical tools (e.g., R factors, goodness-of-fit S) to evaluate refinement quality. Discrepancies in anisotropic displacement parameters may indicate unresolved disorder .
Q. How does the nitro substituent influence the compound’s electronic properties compared to methoxy or hydroxy analogues?
The nitro group is a strong electron-withdrawing substituent, which:
- Reduces the HOMO-LUMO gap, shifting UV-Vis absorption to longer wavelengths (bathochromic shift) compared to electron-donating groups (e.g., methoxy) .
- Enhances hyperpolarizability (nonlinear optical response) due to increased charge asymmetry in the π-conjugated system. Computational methods (e.g., DFT) can quantify this effect .
- Modifies hydrogen bonding patterns, as nitro groups engage in weaker C–H⋯O interactions compared to O–H⋯O in hydroxy derivatives .
Q. What experimental and computational approaches are recommended to study nonlinear optical (NLO) properties?
- Hyper-Rayleigh Scattering (HRS) : Measure second-harmonic generation (SHG) efficiency in powdered samples .
- DFT Calculations : Compute hyperpolarizability (β) using software like Gaussian with solvent-effect models (e.g., PCM). Compare results with structurally related compounds (e.g., hydrogensquarate salts) to assess substituent impact .
- Thin-Film Alignment : Deposit the compound on mica substrates and analyze NLO response via polarized light microscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
